molecular formula C9H8INO2 B2525568 3-Iodo-4-(methoxymethoxy)benzonitrile CAS No. 1332591-18-0

3-Iodo-4-(methoxymethoxy)benzonitrile

Cat. No.: B2525568
CAS No.: 1332591-18-0
M. Wt: 289.072
InChI Key: SCWQQCHMCBMDLN-UHFFFAOYSA-N
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Description

3-Iodo-4-(methoxymethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H8INO2 and its molecular weight is 289.072. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optimization of Iodinated Compounds
3-Iodo-4-(methoxymethoxy)benzonitrile is involved in the development of advanced synthesis techniques for iodinated organic compounds. For instance, the iodination of certain benzonitriles via C-H lithiation and subsequent treatment with iodine under continuous flow conditions has been explored to optimize the yield and selectivity of the desired iodinated regioisomers. This process is critical for the production of intermediates in organic synthesis, highlighting the compound's role in facilitating efficient and selective iodination reactions (Dunn et al., 2018).

Electrolytes for Dye Sensitized Solar Cells (DSSCs)
Benzonitrile derivatives, including this compound, have been investigated for their application as electrolyte solvents in dye-sensitized solar cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells, and the compound's inclusion in the electrolyte composition has been shown to maintain high efficiency values for DSSCs over extended periods. This research underscores the compound's potential in renewable energy technologies, specifically in enhancing the operational stability and efficiency of solar cells (Latini et al., 2014).

Degradation Mechanisms of Pesticides
Studies have also focused on understanding the reduction mechanism of pesticides like ioxynil, involving the cleavage of iodide to yield iodinated benzonitriles. Research in this area provides insights into the electrochemical reduction processes of halogenated pesticides, contributing to the development of strategies for the environmental decontamination of these substances. The investigations into the degradation pathways of such compounds are crucial for assessing their environmental impact and for devising methods for their removal or neutralization (Sokolová et al., 2010).

Catalysis and Material Synthesis
The compound has been utilized in the synthesis of various materials and catalysts, demonstrating its versatility in chemical synthesis. For example, the development of novel iodobenzene derivatives through iodine-induced intramolecular cyclization showcases the compound's application in creating new molecular structures. Such research not only expands the toolbox of organic synthesis but also contributes to the creation of new materials with potential applications in catalysis, pharmaceuticals, and advanced materials (Matsumoto et al., 2008).

Properties

IUPAC Name

3-iodo-4-(methoxymethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWQQCHMCBMDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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